2-(Pyridin-4-yl)ethyl phenylacetate
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Overview
Description
2-(Pyridin-4-yl)ethyl phenylacetate is an organic compound that features a pyridine ring and a phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)ethyl phenylacetate typically involves the esterification of phenylacetic acid with 2-(pyridin-4-yl)ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts in a packed bed reactor can also be explored to facilitate the reaction and simplify the separation process .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)ethyl phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the phenylacetate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: 2-(Pyridin-4-yl)ethyl alcohol.
Substitution: Various substituted pyridine or phenylacetate derivatives.
Scientific Research Applications
2-(Pyridin-4-yl)ethyl phenylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)ethyl phenylacetate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-pyridylacetate: Similar in structure but with an ethyl ester group instead of a phenylacetate moiety.
2-(Pyridin-4-yl)acetonitrile: Contains a nitrile group instead of an ester group.
Uniqueness
2-(Pyridin-4-yl)ethyl phenylacetate is unique due to its combination of a pyridine ring and a phenylacetate moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to its analogs .
Properties
CAS No. |
90158-94-4 |
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Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-pyridin-4-ylethyl 2-phenylacetate |
InChI |
InChI=1S/C15H15NO2/c17-15(12-14-4-2-1-3-5-14)18-11-8-13-6-9-16-10-7-13/h1-7,9-10H,8,11-12H2 |
InChI Key |
VUAKSLFHAHEEBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCCC2=CC=NC=C2 |
Origin of Product |
United States |
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